1-(Dodecyloxy)pyrrolidine-2,5-dione
Description
Contextualization within Cyclic Imide Chemistry and Long-Chain Alkyl Derivatives
Cyclic imides are a class of heterocyclic compounds characterized by a -CO-N(R)-CO- functional group within a ring structure. nih.gov They are considered privileged pharmacophores in drug design and serve as crucial building blocks for synthesizing natural products and polymers. nih.gov The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a five-membered heterocyclic ring containing a nitrogen atom. nih.gov
The incorporation of long-chain alkyl groups into chemical structures can significantly influence their properties. For instance, increasing the carbon chain length of an amide substituent has been shown to enhance extraction performance and radiation stability in certain applications. acs.org In the context of 1-(Dodecyloxy)pyrrolidine-2,5-dione, the dodecyl chain (a twelve-carbon alkyl chain) imparts a significant lipophilic character to the molecule. This feature can be critical for its interaction with biological membranes or its solubility in nonpolar environments.
Research Significance of the N-Alkoxy Pyrrolidine-2,5-dione Moiety
The N-alkoxy pyrrolidine-2,5-dione moiety is a subject of academic interest due to the unique reactivity conferred by the N-O bond. Research into related N-mesyloxyimides has shown that these compounds can undergo rearrangements and act as precursors to valuable N-containing heterocyclic products. researchgate.net The N-alkoxy group can influence the electronic properties of the imide ring, potentially modifying its reactivity and biological activity.
Pyrrolidine-2,5-dione derivatives, in general, have been investigated for a wide range of applications. They have shown potential as anticonvulsant agents, with the substituents on the pyrrolidine (B122466) ring playing a crucial role in their activity. nih.gov Furthermore, various derivatives have been synthesized and evaluated for their anti-inflammatory, and potential anticancer activities. nih.govebi.ac.uk The introduction of an alkoxy group at the nitrogen atom opens up new avenues for creating derivatives with tailored properties.
Structural Specificity of this compound and its Academic Research Focus
The specific structure of this compound combines the polar succinimide ring with a nonpolar long-chain dodecyloxy group. This amphipathic nature is a key aspect of its academic research focus. The molecule consists of a five-membered pyrrolidine ring with two carbonyl groups at positions 2 and 5, and a dodecyloxy group attached to the nitrogen atom at position 1.
Research on this and similar long-chain N-alkoxy succinimides likely investigates their self-assembly properties, potential as surfactants or phase-transfer catalysts, and their role in the formation of ordered molecular structures. The long alkyl chain can drive the formation of micelles or other aggregates in solution, a property that is of interest in materials science and drug delivery research.
Overview of Advanced Methodologies in Investigating N-Alkoxy Succinimides
The investigation of N-alkoxy succinimides like this compound employs a range of advanced analytical and characterization techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of synthesized pyrrolidine-2,5-dione derivatives. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the compounds. nih.gov
Chromatographic Techniques:
These methods are essential for the purification and analysis of synthesized compounds, ensuring the isolation of pure substances for further study.
Computational Modeling:
Molecular Docking: In silico studies, such as molecular docking, are used to predict the binding interactions of pyrrolidine-2,5-dione derivatives with biological targets like enzymes or receptors. ebi.ac.uknih.gov This helps in understanding the potential mechanism of action and in designing more potent compounds.
Physicochemical Characterization:
Techniques to study properties like solubility, lipophilicity (logP), and aggregation behavior are vital for understanding how these molecules behave in different environments.
Structure
2D Structure
3D Structure
Properties
CAS No. |
915379-06-5 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
1-dodecoxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-15(18)12-13-16(17)19/h2-14H2,1H3 |
InChI Key |
GAZPDJPVXFVOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCON1C(=O)CCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Dodecyloxy Pyrrolidine 2,5 Dione and Analogous N Alkoxy Succinimides
Strategies for Pyrrolidine-2,5-dione Core Formation with N-Alkoxy Functionality
Cyclocondensation Approaches to N-Alkoxy Succinimides
Cyclocondensation reactions represent a classical and direct approach to the synthesis of N-substituted succinimides. In the context of N-alkoxy succinimides, this typically involves the reaction of succinic anhydride (B1165640) with an appropriate O-alkylhydroxylamine. The reaction proceeds through the initial formation of a succinamic acid intermediate, which then undergoes cyclization via dehydration to yield the desired N-alkoxy succinimide (B58015).
The general reaction scheme is as follows:
While conceptually straightforward, the efficiency of the cyclization step can be influenced by the reaction conditions, including the choice of solvent and the use of dehydrating agents. For the synthesis of N-substituted succinimides in general, reagents such as acetic anhydride or thionyl chloride, often in the presence of a base like sodium acetate, have been employed to facilitate the ring closure. Green chemistry approaches have also explored the use of zinc and acetic acid in a one-pot procedure for the synthesis of N-substituted succinimides from succinic anhydride and various amines ijcps.org.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Succinic Anhydride, Aromatic/Aliphatic Amines | Acetic Acid, Zinc | N-Substituted Succinimide | High | ijcps.org |
This table showcases a one-pot green synthesis approach for N-substituted succinimides, which can be adapted for N-alkoxy analogs.
Functionalization of Maleimide (B117702) Precursors via Oxa-Michael Addition
An alternative strategy for constructing the N-alkoxy succinimide framework involves the functionalization of a pre-formed maleimide ring. The oxa-Michael addition, or conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, can be applied to N-substituted maleimides. In this approach, an alcohol adds across the double bond of the maleimide ring to form a 3-alkoxy-pyrrolidine-2,5-dione. Subsequent reduction of the newly introduced alkoxy group is not a direct route to N-alkoxy succinimides.
A more direct, albeit less common, approach would be the oxa-Michael addition of a hydroxylamine derivative to a maleimide. However, the nucleophilicity of the oxygen atom in hydroxylamines is generally lower than that of the nitrogen atom, which can lead to competing aza-Michael addition. The reaction of maleimides with thiols via sulfa-Michael addition is a well-established and highly efficient process in bioconjugation, highlighting the reactivity of the maleimide double bond towards heteroatom nucleophiles nih.gov. The oxa-Michael addition to maleimides has been studied, particularly with alcohols in the presence of a base, though this leads to C-O bond formation on the pyrrolidine (B122466) ring rather than N-O bond formation nih.gov.
Selective N-Cyclization Routes for N-Alkoxy Lactam Systems
The synthesis of N-alkoxy lactams, which are structurally related to N-alkoxy succinimides, provides valuable insights into selective N-cyclization strategies. Research has demonstrated the transition-metal-free selective halocyclization of unsaturated N-alkoxy amides to form N-alkoxy lactams. This method involves the intramolecular cyclization of an N-alkoxy amide containing a terminal alkene. The selectivity of the cyclization (N- vs. O-cyclization) can be controlled by the reaction conditions. For instance, N-cyclization can be achieved using a strong base like lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi), which proceeds through a cyclic lithium intermediate nih.gov.
These selective N-cyclization routes for five-membered lactam systems could potentially be adapted for the synthesis of the pyrrolidine-2,5-dione core by starting with appropriately functionalized N-alkoxy precursors.
Incorporation of the Dodecyloxy Moiety: Specific Alkylation and Etherification Protocols
Once the N-hydroxy-pyrrolidine-2,5-dione (N-hydroxysuccinimide, NHS) core is established, the long dodecyl chain can be introduced through various alkylation or etherification methods.
Tailored Approaches for Long-Chain Alkoxy Substitution
The introduction of a long alkyl chain such as dodecyl onto the nitrogen-bound oxygen of N-hydroxysuccinimide can be achieved through several established synthetic transformations.
Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of N-hydroxysuccinimide (formed by treating NHS with a base like sodium hydride or potassium carbonate) with a dodecyl halide (e.g., 1-bromododecane or 1-iodododecane). The reaction proceeds via an SN2 mechanism, where the N-hydroxysuccinimide anion acts as a nucleophile.
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a nucleophile, in this case, N-hydroxysuccinimide, using a phosphine reagent (e.g., triphenylphosphine, PPh3) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is particularly useful for its mild reaction conditions and is known to proceed with inversion of configuration at the alcohol's stereocenter, if applicable. The reaction would involve treating a mixture of N-hydroxysuccinimide and dodecanol with PPh3 and DEAD/DIAD.
| Reaction | Reactants | Reagents | Product | Key Features |
| Williamson Ether Synthesis | N-Hydroxysuccinimide, Dodecyl Halide | Base (e.g., NaH, K2CO3) | 1-(Dodecyloxy)pyrrolidine-2,5-dione | SN2 mechanism, requires a good leaving group on the alkyl chain. |
| Mitsunobu Reaction | N-Hydroxysuccinimide, Dodecanol | PPh3, DEAD/DIAD | This compound | Mild conditions, inversion of configuration at the alcohol. |
One-Pot versus Multi-Step Synthetic Sequences for this compound
| Synthetic Approach | Description | Advantages | Disadvantages |
| Multi-Step Synthesis | Synthesis and isolation of N-hydroxysuccinimide, followed by alkylation/etherification. | Purer final product due to intermediate purification. | Time-consuming, potential for lower overall yield due to multiple steps. |
| One-Pot Synthesis | Direct conversion of starting materials to the final product without isolating intermediates. | Time and resource-efficient, potentially higher overall yield. | More challenging to optimize, potential for more side products and purification difficulties. |
Green Chemistry Principles in the Synthesis of N-Alkoxy Succinimides
The application of green chemistry to the synthesis of N-alkoxy succinimides focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. This involves the development of novel methodologies that are both effective and environmentally benign.
Catalyst-Free Methodologies and Aqueous Reaction Media
A significant advancement in green organic synthesis is the development of catalyst-free reactions, particularly those conducted in aqueous media. Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and natural abundance. For the synthesis of succinimide derivatives, hot water has been demonstrated as an effective medium, eliminating the need for both organic solvents and catalysts researchgate.net.
This approach involves the reaction of a primary amine with succinic acid in water at elevated temperatures (around 100 °C) researchgate.net. The methodology is noted for its simplicity, high yields, and clean reaction profiles, avoiding the by-products and complex purification steps associated with traditional methods that often use expensive and hazardous dehydrating agents or catalysts researchgate.net. The reaction proceeds efficiently for a variety of primary amines, although yields may vary depending on the substrate's structure researchgate.net. This catalyst-free approach in an eco-friendly solvent represents a sustainable pathway for producing succinimide frameworks rsc.orgresearchgate.net. The use of water as a solvent not only simplifies the process but also aligns with the core principles of green chemistry by avoiding volatile organic compounds (VOCs) researchgate.net.
| Amine Substrate | Product | Yield (%) |
| Dodecylamine | 1-dodecylpyrrolidine-2,5-dione | High |
| Benzylamine | 1-benzylpyrrolidine-2,5-dione | 93 |
| Aniline | 1-phenylpyrrolidine-2,5-dione | 85 |
| 4-Methoxy-aniline | 1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 82 |
This table presents representative yields for the catalyst-free synthesis of various N-substituted succinimides in hot water, demonstrating the method's high efficiency.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods ijpsjournal.comnih.govekb.eg. This technology allows for rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates and selectivity beilstein-journals.org.
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | 120 °C vs. 140 °C | Yield decreased at higher temperature | researchgate.net |
| Reaction Time | 10 min vs. 20 min | Yield increased with longer time | researchgate.net |
| Solvent | Dioxane vs. more polar solvents | Yield significantly improved in dioxane | researchgate.net |
| Heating Method | Microwave vs. Conventional | Microwave heating drastically reduced reaction time and often increased yield | ijpsjournal.comnih.gov |
This interactive table summarizes the impact of optimizing various reaction parameters in microwave-assisted synthesis on product yield.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The synthesis of N-substituted succinimides typically involves the acylation of an amine by succinic anhydride, followed by a cyclodehydration step beilstein-archives.orgmdpi.com. The conditions for this second step are critical. While thermal imidization is an option, it can lead to the formation of side products due to the thermal degradation of the intermediate amido acid beilstein-archives.orgmdpi.com. Therefore, developing mild reaction conditions is essential. The choice of solvent, the stoichiometry of the reactants, and the reaction temperature all play pivotal roles in the reaction's success. For example, while some reactions proceed well in water, others may require organic solvents like chloroform or dioxane to achieve optimal results researchgate.netbeilstein-archives.orgmdpi.com. The use of a mild dehydrating agent can also facilitate the cyclization step without requiring harsh conditions that could compromise the final product's integrity nih.govrsc.org. A systematic approach to optimizing these variables ensures that the synthesis is both efficient and selective, producing the desired N-alkoxy succinimide in high purity and yield.
| Reaction Parameter | Condition A | Condition B | Outcome |
| Dehydration Method | Thermal imidization (high temp) | Mild chemical dehydration | Reduced side products with mild method beilstein-archives.orgmdpi.com |
| Solvent | Polar (e.g., Ethanol/Water) | Less Polar (e.g., Dioxane) | Yield can be highly solvent-dependent researchgate.netresearchgate.net |
| Catalyst | Present (e.g., Lewis Acid) | Absent (in hot water) | Catalyst-free method simplifies purification and is greener researchgate.net |
| Temperature | Ambient Temperature | 100 °C | Higher temperature necessary for aqueous, catalyst-free reactions researchgate.net |
This table outlines key reaction parameters and their influence on the yield and selectivity in the synthesis of N-substituted succinimides.
Advanced Spectroscopic and Structural Elucidation of 1 Dodecyloxy Pyrrolidine 2,5 Dione
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(Dodecyloxy)pyrrolidine-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the dodecyloxy chain and the pyrrolidine-2,5-dione ring. Based on data from analogous N-alkoxy succinimides, the following spectral features can be predicted.
In the ¹H NMR spectrum, the protons of the succinimide (B58015) ring are anticipated to appear as a singlet at approximately 2.8 ppm. The methylene (B1212753) group of the dodecyloxy chain attached to the nitrogen atom (O-CH₂) is expected to resonate as a triplet around 4.2 ppm, with coupling to the adjacent methylene group. The remaining methylene groups of the long alkyl chain will produce a complex multiplet in the range of 1.2-1.7 ppm, while the terminal methyl group (CH₃) will appear as a triplet at approximately 0.9 ppm.
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbons (C=O) of the succinimide ring in the downfield region, typically around 170 ppm. The methylene carbons of the succinimide ring are expected at approximately 28 ppm. For the dodecyloxy chain, the carbon attached to the oxygen (O-CH₂) would appear around 78 ppm. The other carbons of the alkyl chain will resonate in the range of 22-32 ppm, with the terminal methyl carbon appearing at about 14 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Succinimide CH₂ | ~2.8 (s) | ~28 |
| Succinimide C=O | - | ~170 |
| O-CH₂ | ~4.2 (t) | ~78 |
| -(CH₂)₁₀- | ~1.2-1.7 (m) | ~22-32 |
| -CH₃ | ~0.9 (t) | ~14 |
s = singlet, t = triplet, m = multiplet
Two-Dimensional NMR Techniques for Connectivity and Proximity (e.g., HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
An HMQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to. For instance, it would correlate the singlet at ~2.8 ppm in the ¹H spectrum with the carbon signal at ~28 ppm in the ¹³C spectrum, confirming their assignment to the succinimide ring protons and carbons.
The HMBC spectrum provides information about longer-range (2-3 bond) couplings. A key correlation would be observed between the O-CH₂ protons (~4.2 ppm) and the carbonyl carbons (~170 ppm) of the succinimide ring, definitively establishing the connection of the dodecyloxy chain to the nitrogen atom of the pyrrolidine-2,5-dione moiety. Further correlations between the protons and carbons within the dodecyl chain would confirm its linear structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.
The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups of the imide function. These symmetric and asymmetric C=O stretching vibrations typically appear in the region of 1700-1800 cm⁻¹. The C-N stretching vibration of the succinimide ring is expected around 1350-1450 cm⁻¹. The presence of the long alkyl chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The C-O stretching vibration of the alkoxy group is anticipated in the 1050-1150 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, would also show the characteristic C=O stretching bands. The symmetric C-C stretching of the succinimide ring would also be Raman active. The numerous C-C bonds of the dodecyl chain will give rise to a series of bands in the fingerprint region.
Table 2: Predicted IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (alkyl) | ~2850-2960 | IR, Raman |
| C=O Stretch (imide) | ~1700-1800 | IR, Raman |
| C-H Bend (alkyl) | ~1465 | IR, Raman |
| C-N Stretch (imide) | ~1350-1450 | IR |
| C-O Stretch (alkoxy) | ~1050-1150 | IR |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for gaining insight into its structure through fragmentation analysis. For this compound (C₁₆H₂₉NO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition with high accuracy.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would likely involve the cleavage of the N-O bond, leading to the formation of a succinimide radical cation and a dodecyloxy radical. Another prominent fragmentation could be the loss of the dodecyl chain, resulting in a fragment corresponding to N-hydroxysuccinimide. Further fragmentation of the dodecyl chain through successive loss of alkyl units would also be observed.
Solid-State Structural Analysis by Single-Crystal X-ray Diffraction
Chemical Reactivity and Mechanistic Investigations of 1 Dodecyloxy Pyrrolidine 2,5 Dione
Reactivity Profiles of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring, also known as the succinimide (B58015) ring, is a versatile scaffold in organic synthesis. Its reactivity is characterized by susceptibility to nucleophilic attack and the potential for additions to its unsaturated system.
Nucleophilic Ring-Opening Reactions and Derivatization Pathways
The succinimide ring in 1-(dodecyloxy)pyrrolidine-2,5-dione is susceptible to nucleophilic attack, which can lead to ring-opening. researchgate.netnih.gov This reactivity is particularly pronounced under basic conditions, where nucleophiles can attack the carbonyl carbons of the imide. acs.org The stability of the succinimide ring can be influenced by the nature of the substituent on the nitrogen atom. For instance, electron-withdrawing groups can increase the susceptibility of the ring to hydrolysis. acs.org
The reaction of N-hydroxysuccinimide (NHS) esters with nucleophiles is a cornerstone of bioconjugation chemistry. fiveable.mewikipedia.orgglenresearch.com While primary amines are the most common nucleophiles, leading to the formation of stable amide bonds, other nucleophiles like hydroxyl and sulfhydryl groups can also react, though the resulting esters and thioesters are less stable. glenresearch.com In the gas phase, even carboxylates have been shown to react with NHS esters, forming a labile anhydride (B1165640) bond. nih.gov This reactivity highlights the potential for derivatization of the pyrrolidine-2,5-dione core through nucleophilic ring-opening or substitution at the carbonyl groups.
The table below summarizes the reactivity of the succinimide ring with various nucleophiles.
| Nucleophile | Product | Bond Formed | Stability |
| Primary Amine | Amide | C-N | Very Stable glenresearch.com |
| Hydroxyl Group | Ester | C-O | Less Stable (hydrolyzable) glenresearch.com |
| Sulfhydryl Group | Thioester | C-S | Less Stable (displaceable by amines) glenresearch.com |
| Carboxylate (gas phase) | Anhydride | C-O-C | Labile nih.gov |
Electrophilic and Radical Additions to the Unsaturated System
While the succinimide ring itself is generally considered electron-deficient, the term "unsaturated system" in this context likely refers to the potential for reactions at the alpha-carbons to the carbonyl groups. However, the provided search results primarily focus on electrophilic and radical additions to alkenes and other unsaturated systems, not directly to the saturated pyrrolidine-2,5-dione ring. lasalle.edulibretexts.orgyoutube.comyoutube.com
It is important to note that radical reactions can be initiated at positions allylic to a double bond. youtube.com In the context of related maleimide (B117702) structures, which do contain a double bond within the ring, radical additions are a well-established method for functionalization. However, for the saturated succinimide ring of this compound, such reactions are less common.
Transformations Involving the N-Alkoxy Linkage
The N-O bond in N-alkoxy compounds is a key functional group that can undergo selective cleavage and participate in radical pathways.
Selective Cleavage and Subsequent Functionalization of the N-O Bond
The N-O bond in N-alkoxysuccinimides and related compounds is relatively weak and can be cleaved under various conditions. mdpi.comnih.gov This cleavage can be achieved through reductive methods or by using transition metal catalysis. mdpi.comnih.gov The ability to selectively cleave the N-O bond opens up pathways for the subsequent functionalization of the nitrogen or oxygen atoms. For instance, after cleavage, the resulting succinimide anion can act as a nucleophile. nih.gov
N-hydroxysuccinimide esters are widely used as activating reagents for carboxylic acids in peptide synthesis. fiveable.mewikipedia.org This process involves the formation of an activated ester that is susceptible to nucleophilic attack by amines, leading to amide bond formation and release of N-hydroxysuccinimide. fiveable.mewikipedia.org This reactivity demonstrates a form of functionalization following the cleavage of the N-O bond in the activated ester intermediate.
Radical Pathways Initiated or Propagated by the Alkoxy Group
The N-alkoxy group can serve as a precursor for the generation of alkoxy radicals. nih.govrsc.orgmdpi.com These highly reactive intermediates can be generated through homolytic cleavage of the N-O bond, often promoted by light or a radical initiator. nih.govrsc.org Once formed, alkoxy radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions and β-scission. nih.govrsc.orgmdpi.com
The generation of alkoxy radicals from N-alkoxyphthalimides has been demonstrated, showcasing the utility of this class of compounds in radical chemistry. nih.govrsc.org These radicals can be used to functionalize C-H bonds, activate C-C bonds, and synthesize complex heterocyclic structures. rsc.orgmdpi.com The specific reaction pathway taken by the alkoxy radical depends on the substrate and reaction conditions. mdpi.com
Regioselectivity and Stereoselectivity in Complex Reaction Systems
Regioselectivity and stereoselectivity are critical considerations in the reactions of this compound, particularly when multiple reactive sites are present.
Regioselectivity, the preference for reaction at one site over another, is a key factor in nucleophilic ring-opening reactions of unsymmetrical succinimide derivatives. wikipedia.orgrsc.orgmasterorganicchemistry.com For example, in the ring-opening of substituted succinimides, the nucleophile may preferentially attack one carbonyl group over the other, depending on steric and electronic factors. acs.org Similarly, in electrophilic additions to related unsaturated systems, the regioselectivity is often governed by the stability of the resulting carbocation intermediate, as described by Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a significant aspect of the reactivity of the pyrrolidine-2,5-dione core. nih.govyoutube.com For instance, in 1,3-dipolar cycloaddition reactions involving N-substituted maleimides, high diastereoselectivity can be achieved. nih.gov The stereochemical outcome of a reaction can be influenced by the stereochemistry of the starting material, a concept known as stereospecificity. youtube.com In nucleophilic substitution reactions at a stereocenter, such as the opening of an epoxide, inversion of stereochemistry is often observed. masterorganicchemistry.com
The table below outlines key concepts in selectivity relevant to the reactions of this compound.
| Selectivity Type | Definition | Example |
| Regioselectivity | Preference for reaction at a specific position or region of a molecule. wikipedia.org | Nucleophilic attack at the less sterically hindered carbonyl group of a substituted succinimide. |
| Stereoselectivity | Preferential formation of one stereoisomer over others. youtube.com | Formation of a trans product over a cis product in an elimination reaction. youtube.com |
| Diastereoselectivity | Preferential formation of one diastereomer over others. nih.gov | 1,3-dipolar cycloaddition to a chiral maleimide derivative. nih.gov |
| Enantioselectivity | Preferential formation of one enantiomer over the other. | Not directly discussed in the provided search results for this compound. |
| Stereospecificity | The stereochemistry of the product is determined by the stereochemistry of the reactant. youtube.com | An E2 reaction where the stereochemistry of the starting material dictates the stereochemistry of the alkene product. youtube.com |
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies
The chemical reactivity of this compound, a member of the N-hydroxysuccinimide (NHS) ester family, is primarily characterized by its susceptibility to nucleophilic attack, leading to the cleavage of the ester bond. The two most prominent reactions are aminolysis (reaction with amines) and hydrolysis (reaction with water). Understanding the intricate mechanisms of these reactions is crucial for optimizing its applications, particularly in bioconjugation and surface functionalization. Kinetic and isotopic labeling studies, while not extensively reported for this specific long-chain derivative, are powerful tools for dissecting these reaction pathways. The mechanistic insights are largely inferred from comprehensive studies on other N-hydroxysuccinimide esters.
The aminolysis of NHS esters is a cornerstone of their utility, enabling the formation of stable amide bonds. Kinetic studies on various NHS esters have revealed that the reaction with amines typically proceeds through a tetrahedral intermediate. mst.edumst.edu This mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a transient, high-energy tetrahedral intermediate. This intermediate then collapses, with the N-hydroxysuccinimide anion acting as a good leaving group, to yield the final amide product.
The rate of this reaction is significantly influenced by several factors. The basicity of the attacking amine plays a crucial role; more basic amines are generally more nucleophilic and react at a faster rate. mst.edu However, steric hindrance around the amine can diminish its reactivity, even for highly basic amines. This observation supports the formation of a sterically crowded tetrahedral intermediate. mst.edu
Kinetic investigations into the aminolysis of N-succinimidyl p-methoxybenzoate with n-butylamine and piperidine (B6355638) have shown both first- and second-order dependence on the amine concentration. mst.edu The second-order term suggests a general-base-catalyzed pathway where a second molecule of the amine acts as a proton shuttle, facilitating the deprotonation of the attacking amine in the transition state. This points to a mechanism where proton transfer is involved in the rate-determining step. mst.edu
A competing reaction, especially in aqueous environments, is the hydrolysis of the ester bond. nih.gov This process also proceeds via a nucleophilic attack, this time by a water molecule or a hydroxide (B78521) ion, on the ester's carbonyl carbon. Similar to aminolysis, this leads to the formation of a tetrahedral intermediate which then breaks down to release the dodecyloxyamine and succinic acid. The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at higher pH values due to the higher concentration of the more nucleophilic hydroxide ion. nih.gov
Kinetic studies comparing the rates of aminolysis and hydrolysis are critical for applications like protein immobilization on surfaces functionalized with NHS esters. For instance, in studies on dithiobis(succinimidyl propionate) (DSP) monolayers, the heterogeneous hydrolysis rate constant (k_h) was found to be over three orders of magnitude greater than the heterogeneous aminolysis rate constant (k_a). nih.gov This highlights that under conditions typically used for bioconjugation (e.g., near physiological pH and low protein concentrations), hydrolysis can be a significant competing reaction, potentially reducing the efficiency of covalent bond formation. nih.gov
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. nih.gov For this compound, several labeling strategies could be employed to confirm the proposed mechanisms. For example, using ¹⁸O-labeled water in hydrolysis studies would allow for the determination of the exact point of bond cleavage. If the ¹⁸O is incorporated into the resulting succinic acid, it would confirm that the nucleophilic attack occurred at the carbonyl carbon, as expected for the tetrahedral intermediate mechanism.
The following table presents hypothetical, yet representative, kinetic data for the reaction of this compound with a primary amine, illustrating the influence of amine concentration on the observed reaction rate, consistent with the mechanistic discussions.
| Entry | Amine Concentration (M) | Observed Rate Constant (k_obs) (s⁻¹) |
| 1 | 0.05 | 0.0025 |
| 2 | 0.10 | 0.0052 |
| 3 | 0.15 | 0.0080 |
| 4 | 0.20 | 0.0110 |
Computational and Theoretical Studies on 1 Dodecyloxy Pyrrolidine 2,5 Dione
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying the electronic structure of a single, stable conformation, Molecular Dynamics (MD) simulations are used to explore the full range of molecular motions and conformations over time. This is particularly important for a molecule like 1-(dodecyloxy)pyrrolidine-2,5-dione with its long, flexible dodecyl chain.
Prediction of Structure-Reactivity and Structure-Property Relationships from Computational Models
A primary goal of computational chemistry is to establish relationships between a molecule's structure and its reactivity or physical properties. By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, researchers can develop predictive models.
For the pyrrolidine-2,5-dione scaffold, computational models have been used to rationalize the biological activity of various derivatives. nih.gov For example, docking simulations, which predict how a molecule binds to a protein, have been used to understand the inhibitory activity of pyrrolidine-2,5-dione derivatives against enzymes like cyclooxygenases (COX). nih.gov
In the case of this compound, computational models could be used to predict properties such as its solubility, lipophilicity (logP), and its potential to act as a surfactant, given the presence of the long hydrophobic dodecyl chain and the polar pyrrolidine-2,5-dione headgroup. These predictions are valuable for a wide range of applications, from materials science to medicinal chemistry.
Applications in Advanced Materials Science Research
Polymer Chemistry and Polymerization Kinetics
In the realm of polymer chemistry, 1-(Dodecyloxy)pyrrolidine-2,5-dione offers intriguing possibilities as both a precursor to specialized polymers and as a functional monomer in controlled polymerization processes.
The synthesis of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the advantageous properties of both organic polymers (flexibility, processability) and inorganic materials (stability, conductivity). While direct research on this compound in this specific context is not extensively documented, its structure suggests a high potential for use as a precursor in such systems. nih.govnih.gov For instance, polymers derived from this compound could be used to functionalize the surface of inorganic nanoparticles, creating a stable interface between the two components. nih.gov The long dodecyl chains would enhance the dispersion of the inorganic filler within a polymer matrix, while the pyrrolidine-2,5-dione moiety could offer sites for further chemical modification or interaction with the inorganic surface.
Hypothetically, a polysuccinimide backbone could be synthesized and subsequently grafted onto silica (B1680970) or titania nanoparticles. nih.govrsc.org The dodecyloxy groups would then form a hydrophobic corona around the inorganic core, improving compatibility with non-polar polymer matrices.
Table 1: Hypothetical Properties of a Hybrid Material Based on this compound and Silica Nanoparticles
| Property | Value | Method of Measurement |
| Inorganic Content | 10-50 wt% | Thermogravimetric Analysis (TGA) |
| Particle Size | 50-200 nm | Dynamic Light Scattering (DLS) |
| Surface Energy | 25-40 mN/m | Contact Angle Goniometry |
| Thermal Stability (Td5%) | > 300 °C | Thermogravimetric Analysis (TGA) |
The structure of this compound, being an N-alkoxyamine, makes it a prime candidate for use as a unimolecular initiator in Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization (CRP). wikipedia.orgsigmaaldrich.com NMP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. The C-O bond in the N-O-C dodecyl group can undergo thermal homolysis to generate a carbon-centered radical, which initiates polymerization, and a stable nitroxide radical that reversibly terminates the growing polymer chains. wikipedia.org
This "living" nature of the polymerization would allow for the creation of block copolymers where a block derived from a conventional monomer is grown from the this compound initiator. The dodecyl chain would then be located at one end of the polymer, imparting its hydrophobic properties to the entire macromolecule.
Table 2: Predicted Kinetic Data for NMP of Styrene Initiated by this compound
| Parameter | Predicted Value | Significance |
| Activation Rate Constant (kact) | 10-3 - 10-2 s-1 | Rate of initiation and re-initiation |
| Deactivation Rate Constant (kdeact) | 107 - 108 M-1s-1 | Rate of reversible termination |
| Equilibrium Constant (Keq) | 10-11 - 10-10 M | Governs the concentration of active species |
| Polydispersity Index (PDI) | < 1.3 | Indicates good control over polymerization |
Supramolecular Chemistry and Self-Assembly Phenomena
The amphiphilic character of this compound, with its long non-polar alkyl tail and polar headgroup, makes it an ideal candidate for studies in supramolecular chemistry and self-assembly.
The dodecyl chain is a key driver for the self-organization of this compound in solution. In polar solvents such as water, the hydrophobic tails will aggregate to minimize their contact with the solvent, leading to the formation of micelles or vesicles. Conversely, in non-polar solvents, reverse micelles could form where the polar headgroups cluster together. This behavior is a classic example of long-chain alkyl-induced self-organization. nih.gov The study of these phenomena provides fundamental insights into the forces that govern molecular self-assembly.
The self-assembly of this compound can be harnessed to create a variety of ordered nanostructures. researchgate.net By controlling factors such as solvent polarity, temperature, and concentration, it is possible to direct the formation of spherical micelles, cylindrical micelles (nanorods), or lamellar structures (nanosheets). These nanostructures can serve as templates for the synthesis of other materials or as nanocarriers for various applications. The dimensions and morphology of these structures can be characterized using techniques such as transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS).
Table 3: Expected Self-Assembled Structures of this compound in Different Solvents
| Solvent | Expected Structure | Critical Aggregation Concentration (CAC) |
| Water | Micelles/Vesicles | 10-4 - 10-5 M |
| Toluene | Reverse Micelles | Dependent on trace water content |
| Chloroform | Solvated Molecules/Small Aggregates | Higher than in non-polar alkanes |
| Hexane | Reverse Micelles | 10-3 - 10-4 M |
Surface Modification and Interface Engineering
The ability of this compound to self-assemble and the reactivity of its headgroup make it a valuable tool for surface modification and interface engineering. researchgate.neteden-microfluidics.com
By depositing a solution of this compound onto a solid substrate, it is possible to form a self-assembled monolayer (SAM). The dodecyl chains would orient themselves away from a polar substrate, creating a hydrophobic surface. Such coatings can be used to control wetting, reduce friction, or prevent biofouling. Furthermore, the pyrrolidine-2,5-dione headgroup can be chemically modified. For instance, the succinimide (B58015) ring can be opened via hydrolysis or aminolysis to introduce carboxylic acid or amide functionalities, respectively. nih.gov This allows for the covalent attachment of other molecules, such as biomolecules or fluorescent dyes, to the surface. researchgate.net This versatility makes this compound a powerful molecule for engineering interfaces with specific chemical and physical properties.
Covalent Grafting onto Substrates for Tailored Surface Properties
The ability to impart specific chemical and physical properties to a material's surface is a cornerstone of modern materials science. This compound serves as a versatile molecule for achieving such tailored surfaces through covalent grafting. This process involves the formation of a strong, stable chemical bond between the molecule and a substrate, fundamentally altering the substrate's interaction with its environment.
The primary mechanism for the covalent attachment of this compound involves the reaction of its N-oxysuccinimide group with primary amine functionalities present on a substrate's surface. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, securely anchoring the molecule to the surface. The long dodecyl chain, a C12 hydrocarbon tail, then extends away from the surface, creating a new surface layer with distinct properties.
Research Findings:
Studies on analogous N-substituted succinimide compounds have demonstrated the efficacy of this grafting strategy. The primary outcome of covalently grafting this compound onto a hydrophilic substrate, such as one functionalized with amine groups, is a significant increase in surface hydrophobicity. The dense layer of dodecyl chains creates a low-energy surface that repels water.
The degree of surface modification can be precisely controlled by varying reaction conditions such as the concentration of the grafting solution, reaction time, and temperature. This allows for the fine-tuning of surface properties to meet the demands of specific applications.
Illustrative Data on Surface Property Modification:
The following table demonstrates the typical changes in surface properties of an amine-functionalized silicon wafer after covalent grafting with this compound.
| Property | Before Grafting (Amine-Functionalized) | After Grafting |
| Water Contact Angle | 35° | 105° |
| Surface Energy | 58 mN/m | 22 mN/m |
| Coefficient of Friction | 0.6 | 0.2 |
This data is representative of typical results observed in surface modification studies and serves for illustrative purposes.
This modification is crucial for applications requiring water-repellent surfaces, such as in self-cleaning coatings, anti-fouling materials for marine applications, and in the fabrication of microfluidic devices where controlled liquid flow is essential.
Role in Adhesion and Coating Technologies
The dual functionality of this compound also makes it a valuable component in adhesion and coating technologies. It can act as a molecular bridge, or "adhesion promoter," between a substrate and a coating material, particularly when these materials have dissimilar surface energies and poor natural adhesion.
When applied to a substrate, the succinimide group can react with surface functionalities, as described previously. The exposed dodecyl chains then create a new surface that is more compatible with non-polar coating materials, such as organic polymers and resins. This enhanced compatibility improves the wetting of the coating on the substrate, leading to a stronger and more durable adhesive bond.
Research Findings:
In the context of coatings, the incorporation of molecules like this compound can significantly enhance performance. When blended into a coating formulation, these molecules can migrate to the interface between the coating and the substrate, as well as to the air-coating interface.
At the substrate-coating interface, the succinimide group can form covalent bonds with the substrate, while the dodecyl tail becomes entangled within the polymer matrix of the coating, creating a robust interfacial layer that dissipates stress and prevents delamination. At the air-coating interface, the hydrophobic dodecyl chains orient outwards, imparting hydrophobic and oleophobic properties to the coating, which can improve its resistance to environmental factors and staining.
Illustrative Data on Adhesion and Coating Performance:
The following table shows the effect of using this compound as an adhesion promoter between a metal substrate and a polyurethane coating.
| Performance Metric | Without Adhesion Promoter | With Adhesion Promoter |
| Adhesion Strength (ASTM D3359) | 2B | 5B |
| Salt Spray Resistance (ASTM B117) | 150 hours | 500 hours |
| Pencil Hardness (ASTM D3363) | H | 2H |
This data is representative of typical results observed in adhesion and coating studies and serves for illustrative purposes.
The use of such adhesion promoters is critical in industries where long-term performance and durability of coatings are paramount, including automotive, aerospace, and construction.
Advanced Methodological Considerations in Research on 1 Dodecyloxy Pyrrolidine 2,5 Dione
High-Throughput Screening for Reaction Discovery and Optimization
High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating numerous reaction conditions in parallel. In the context of 1-(Dodecyloxy)pyrrolidine-2,5-dione, HTS can be employed to discover novel synthetic routes or to optimize existing ones by screening vast libraries of catalysts, solvents, reagents, and temperature profiles. The process typically involves miniaturized reaction formats, such as microtiter plates, and automated liquid handling systems to prepare and analyze a large number of distinct reactions simultaneously.
For the synthesis of this compound, which involves the N-alkoxylation of succinimide (B58015) with a dodecyl halide derivative or a related precursor, HTS could be used to identify the most efficient combination of base and phase-transfer catalyst. By systematically varying these components across a 96-well or 384-well plate, researchers can quickly identify conditions that maximize yield and purity while minimizing reaction time. Detection methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) can then be used to rapidly analyze the outcome of each reaction.
Table 1: Hypothetical High-Throughput Screening Data for Optimization of this compound Synthesis
| Well ID | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| A1 | K₂CO₃ | None | DMF | 80 | 45 |
| A2 | K₂CO₃ | TBAB | DMF | 80 | 78 |
| A3 | K₂CO₃ | Adogen 464 | DMF | 80 | 85 |
| B1 | Cs₂CO₃ | None | Acetonitrile | 60 | 52 |
| B2 | Cs₂CO₃ | TBAB | Acetonitrile | 60 | 88 |
| B3 | Cs₂CO₃ | Adogen 464 | Acetonitrile | 60 | 94 |
| C1 | DBU | None | Toluene | 100 | 30 |
| C2 | DBU | TBAB | Toluene | 100 | 65 |
| C3 | DBU | Adogen 464 | Toluene | 100 | 71 |
This table is interactive. Users can sort columns to compare the effectiveness of different reaction parameters.
Flow Chemistry Approaches for Scalable and Continuous Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This methodology is particularly well-suited for the synthesis of this compound, as it can improve heat and mass transfer, handle potentially hazardous reagents more safely, and enable seamless multi-step syntheses. nih.govresearchgate.net
A potential flow synthesis could involve pumping a solution of N-hydroxysuccinimide and a base through a reactor coil while simultaneously introducing dodecyl bromide. The mixture would then pass through a heated reactor module to facilitate the reaction. Subsequent modules could contain immobilized scavenger resins to remove unreacted starting materials or byproducts, and an in-line purification system could provide the final product in a continuous stream. unimi.it The use of packed-bed reactors containing solid-supported catalysts or reagents can further simplify purification and enhance reaction efficiency. unimi.it
Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical N-Alkoxylation Reaction
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Scale | Milligram to gram | Gram to kilogram per day |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Safety | Risks associated with large volumes of reagents | Enhanced, small reaction volumes at any given time |
| Process Control | Moderate (temperature gradients) | Precise (temperature, pressure, residence time) |
| Reaction Time | Hours to days | Minutes to hours |
| Workup | Multi-step, offline purification | In-line purification, automated |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer |
This interactive table highlights the key advantages of adopting a flow chemistry approach for production.
Chemoinformatics and Machine Learning for Structure-Function Correlations
Chemoinformatics and machine learning (ML) are indispensable tools for understanding the relationship between the chemical structure of this compound and its potential functions. nih.gov These computational approaches can predict physicochemical properties, biological activities, and material characteristics, thereby guiding the design of new derivatives with enhanced performance.
Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed using machine learning algorithms like Random Forest or Gradient Boosting (XGB) to correlate structural features with observed activity. nih.gov For instance, by analyzing a dataset of related pyrrolidine-2,5-dione compounds, a QSAR model could predict the antimicrobial or anticancer activity of novel analogues. nih.govnih.gov
Fragment-based analysis and scaffold mapping can identify key molecular substructures responsible for desired properties. The pyrrolidine (B122466) scaffold itself has been identified as a potent fragment for designing novel drug-like molecules. nih.gov Techniques such as Murcko scaffold analysis can systematically break down molecules into their core frameworks, allowing researchers to explore chemical diversity and identify privileged structures. nih.gov
Table 3: Chemoinformatics and Machine Learning Techniques in Drug and Material Discovery
| Technique | Description | Application for this compound |
| QSAR Modeling | Builds statistical models relating molecular descriptors to biological activity or chemical properties. nih.gov | Predict potential bioactivity (e.g., antimicrobial, antifungal) of new derivatives. |
| Murcko Scaffold Analysis | Deconstructs molecules into their ring systems and linkers to analyze scaffold diversity. nih.gov | Identify the core pyrrolidine-2,5-dione scaffold and evaluate modifications to the dodecyloxy chain. |
| Activity Cliff Analysis | Identifies pairs of structurally similar molecules with large differences in activity, providing key SAR insights. nih.gov | Pinpoint small structural changes (e.g., chain length, branching) that significantly impact function. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. | Simulate the binding of this compound to a target protein to hypothesize a mechanism of action. |
| DFT Calculations | Quantum mechanical modeling used to determine the electronic structure and geometry of a molecule. researchgate.net | Confirm molecular geometry and understand electronic properties that influence reactivity and intermolecular interactions. |
This interactive table provides an overview of computational methods that can accelerate research and development.
Advanced Microscopy and Diffraction Techniques for Material Characterization
To fully understand the properties of materials derived from or incorporating this compound, advanced characterization techniques are essential. These methods provide information from the atomic to the macroscopic scale.
Single-Crystal X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a related compound, 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione, XRD was used to confirm the entire molecular geometry. researchgate.net This level of structural detail is crucial for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, which dictate how molecules pack in a solid state.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale. If this compound were used to create a self-assembled monolayer on a substrate, AFM could be used to visualize the morphology, packing, and domain structure of the film.
Transmission Electron Microscopy (TEM) allows for the direct imaging of materials at very high resolution. If the compound is incorporated into a polymer matrix or used to form nanoparticles, TEM can reveal its dispersion, particle size, and shape, which are critical parameters for the performance of nanocomposites.
Small-Angle X-ray Scattering (SAXS) is used to investigate nanoscale structures and is particularly valuable for analyzing the morphology of polymers, liquid crystals, or self-assembled systems. For materials containing this compound, SAXS could provide quantitative information about the size, shape, and arrangement of nanoscale domains, such as micelles or lamellar structures, that might form in solution or in the solid state.
Table 4: Advanced Characterization Techniques for Materials Analysis
| Technique | Information Provided | Potential Application for this compound |
| X-ray Diffraction (XRD) | Precise 3D atomic structure of crystalline materials. researchgate.net | Determine the exact molecular conformation and crystal packing. |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography and morphology. | Characterize self-assembled monolayers or thin films on surfaces. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure, size, and shape. | Visualize the compound's distribution within a polymer composite or as nanoparticles. |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure, size, and shape distribution in bulk materials. | Analyze the structure of micelles or other self-assembled phases in solution or solid state. |
This interactive table summarizes the utility of various advanced analytical methods in materials science.
Future Directions and Emerging Research Avenues for 1 Dodecyloxy Pyrrolidine 2,5 Dione
Development of Innovative and Sustainable Synthetic Routes
The pursuit of greener and more efficient methods for synthesizing 1-(Dodecyloxy)pyrrolidine-2,5-dione and its analogs is a key focus of future research. Traditional synthetic approaches often rely on harsh reaction conditions and hazardous reagents, prompting the exploration of more environmentally benign alternatives.
One promising avenue is the adoption of one-pot synthesis methodologies . These strategies aim to combine multiple reaction steps into a single, streamlined process, thereby reducing solvent waste, energy consumption, and purification efforts. For instance, a sequential one-pot method for the synthesis of N-substituted succinimides has been described using readily available reagents like zinc and acetic acid under mild conditions. Another approach involves the synthesis of N-alkyl and N-aryl succinimides in hot water, eliminating the need for organic solvents and catalysts.
Furthermore, photocatalysis and biocatalysis are emerging as powerful tools for sustainable synthesis. Photocatalytic methods, utilizing light to drive chemical reactions, could offer mild and selective routes to N-alkoxy succinimides. Biocatalysis, which employs enzymes to perform chemical transformations, presents an opportunity for highly specific and environmentally friendly production. The collaborative biosynthesis of succinimide-containing natural products by fungal polyketide synthases points towards the potential of enzymatic pathways.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, energy efficiency, simplified purification | Development of novel catalytic systems, optimization of reaction conditions |
| Aqueous Synthesis | Elimination of organic solvents, improved safety | Exploration of water-tolerant catalysts, understanding reaction mechanisms in water |
| Photocatalysis | Mild reaction conditions, high selectivity | Design of efficient photocatalysts, investigation of reaction scope |
| Biocatalysis | High specificity, environmentally benign | Discovery and engineering of novel enzymes, optimization of biocatalytic processes |
Exploration of Unconventional Reactivity and Catalysis
Beyond its established roles, researchers are keen to uncover novel modes of reactivity for this compound, particularly in the realm of catalysis. The N-O bond within the N-alkoxy succinimide (B58015) moiety is a focal point for this exploration, as its cleavage can generate reactive radical species.
The generation of alkoxy radicals from N-alkoxyimide precursors, such as N-alkoxyphthalimides, has been demonstrated and opens up possibilities for new carbon-carbon and carbon-heteroatom bond-forming reactions. These highly reactive intermediates can participate in a variety of transformations, including hydrogen atom transfer and addition to unsaturated systems. Future work will likely focus on controlling the generation and subsequent reactions of these radicals derived from this compound.
Moreover, the potential of this compound and its derivatives to act as organocatalysts is an area of growing interest. N-alkoxyphthalimides have already shown promise as catalysts in aerobic oxidation reactions. The dodecyloxy group could play a crucial role in modulating the catalyst's solubility and creating specific microenvironments to influence reaction outcomes.
The electrochemical behavior of N-alkoxy succinimides is another frontier. Electrochemical methods could provide a clean and controllable way to initiate reactions by selectively cleaving the N-O bond, offering an alternative to chemical reagents for generating reactive intermediates.
| Area of Exploration | Potential Applications | Research Directions |
| Alkoxy Radical Chemistry | C-H functionalization, polymer initiation, synthesis of complex molecules | Development of methods for controlled radical generation, exploration of tandem radical reactions |
| Organocatalysis | Green oxidation reactions, asymmetric synthesis | Design of chiral N-alkoxy succinimide catalysts, investigation of reaction mechanisms |
| Electrochemistry | Electrosynthesis, sensor development | Cyclic voltammetry studies, preparative electrolysis for novel transformations |
Rational Design of Derivatives for Novel Material Applications
The unique combination of a polar succinimide head and a long, nonpolar dodecyl tail in this compound makes it an attractive building block for the creation of new functional materials. The rational design of derivatives will focus on tailoring its structure to achieve specific material properties.
One significant area of exploration is the development of polymers with pendant N-alkoxy succinimide groups . These polymers could be synthesized through the polymerization of monomers derived from this compound. The dodecyl chains could impart self-assembly properties, leading to the formation of micelles, vesicles, or liquid crystalline phases. Such materials could find applications in drug delivery, nanotechnology, and coatings. The synthesis of polymers based on N-vinyl succinimide and N-vinylpyrrolidone for the immobilization of active pharmaceutical ingredients has already been explored, providing a foundation for this research direction.
Furthermore, the succinimide ring itself can be a source of functionality. For example, polysuccinimide and its copolymers are known to be biodegradable and have been investigated for biomedical applications. Derivatives of this compound could be designed to create biodegradable polymers with tunable degradation rates, controlled by the nature of the N-alkoxy substituent.
The long dodecyl chain also suggests potential applications in surface modification and lubrication . Derivatives could be designed to form self-assembled monolayers on various surfaces, altering their wetting and frictional properties.
| Material Type | Potential Properties | Target Applications |
| Amphiphilic Polymers | Self-assembly, micelle formation | Drug delivery, nanoreactors, smart coatings |
| Biodegradable Materials | Controlled degradation, biocompatibility | Medical implants, tissue engineering scaffolds, environmentally friendly plastics |
| Surface-Active Agents | Surface modification, lubrication | Anti-fouling coatings, high-performance lubricants, personal care products |
Integration into Dynamic Covalent and Responsive Chemical Systems
The reversible nature of certain chemical bonds forms the basis of dynamic covalent chemistry, which allows for the creation of "smart" materials that can adapt to their environment. The succinimide moiety and the N-O bond in this compound present intriguing possibilities for its integration into such systems.
The succinimide ring can undergo reversible ring-opening reactions . For example, the hydrolysis of the succinimide ring to a succinamic acid is a pH-dependent process. This property has been utilized to create pH-responsive drug delivery systems from polysuccinimide derivatives. acs.org The incorporation of the dodecyloxy group could influence the kinetics and pH sensitivity of this process, enabling the design of finely tuned responsive materials.
Another exciting prospect is the development of dynamic covalent bonds involving the N-O linkage . While not as extensively studied as other dynamic covalent bonds like imines or disulfides, the reversible cleavage and formation of the N-O bond under specific stimuli (e.g., redox conditions or light) could lead to novel responsive systems. This would be a significant advancement in the field of dynamic covalent chemistry.
The combination of the responsive succinimide core and the long dodecyl chain could also lead to the development of stimuli-responsive amphiphiles . For instance, a change in pH could trigger the ring-opening of the succinimide, altering the hydrophilic-lipophilic balance of the molecule and leading to a change in its self-assembly behavior. Such systems could be utilized in applications like controlled release, sensing, and switchable catalysis.
| Responsive System | Triggering Stimulus | Potential Functionality |
| pH-Responsive Systems | Change in pH | Controlled drug release, smart hydrogels, sensors |
| Redox-Responsive Systems | Oxidizing or reducing agents | Triggered disassembly of nanostructures, controlled catalysis |
| Photo-Responsive Systems | Light irradiation | Light-activated release, photo-switchable materials |
| Self-Assembling Systems | Environmental changes (pH, temperature) | Smart surfactants, adaptive coatings, responsive emulsions |
Q & A
Q. What advanced methods analyze regioselectivity in pyrrolidine-2,5-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
